molecular formula C10H18N2O2 B2546907 (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] CAS No. 2225126-73-6

(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]

Cat. No.: B2546907
CAS No.: 2225126-73-6
M. Wt: 198.266
InChI Key: MKVKCQDDFRFXNZ-NXEZZACHSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Plasma Kallikrein Inhibitors

Spirooxazine derivatives, similar in structure to the specified compound, have been identified as selective plasma kallikrein inhibitors. These compounds offer potential benefits in treating diseases such as hereditary angioedema, uveitis, posterior uveitis, wet age-related macular degeneration, diabetic macular edema, diabetic retinopathy, and retinal vein occlusion (Abdel-Magid, 2023).

Antimycobacterial Agents

Certain spiro compounds, including spiro-pyrido-pyrrolizines and pyrrolidines synthesized through efficient methods, have shown in vitro activity against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant M. tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). This highlights their potential as antimycobacterial agents, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 1.76 and 0.88 microM against MTB and MDR-TB, respectively (Ranjith Kumar et al., 2009).

Antifungal and Antibacterial Activity

A new class of spiro pyrrolidines has been explored for their antibacterial and antifungal activity against human pathogenic bacteria and dermatophytic fungi. These compounds, including various dispiro[oxindole-cyclohexanone]pyrrolidines and related structures, exhibit significant antimicrobial and antifungal properties against a range of pathogens, highlighting their potential in developing new treatments for infectious diseases (Raj et al., 2003).

Synthetic Approaches to Spirocyclic Compounds

Research has also focused on the synthesis of spirocyclic compounds, including those with nitroxide moieties, due to their stable paramagnetic properties and potential applications in chemistry and biochemical studies. These spirocyclic nitroxides, with increased stability to reducing agents and favorable dynamics for nuclear polarization experiments, represent a valuable class of compounds for modern scientific applications (Zaytseva & Mazhukin, 2021).

Properties

IUPAC Name

(4R,8aR)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVKCQDDFRFXNZ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC3(N2C1)CNCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC[C@]3(N2C1)CNCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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